An In-depth Technical Guide to the Physicochemical Properties of 2-cyano-N-(4-isopropylphenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-cyano-N-(4-isopropylphenyl)acetamide
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of 2-cyano-N-(4-isopropylphenyl)acetamide, a molecule of interest within the broader class of N-substituted cyanoacetamides, which are recognized as versatile intermediates in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1][2]
While specific experimental data for 2-cyano-N-(4-isopropylphenyl)acetamide is not extensively available in public literature, this guide leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide reliable predictions of its key physicochemical characteristics. Furthermore, we present detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate these predictions and generate robust data packages for developmental programs.
This document is structured to serve as a practical resource for researchers, chemists, and drug development professionals, offering not just data, but also the scientific rationale behind the experimental methodologies.
Molecular and Structural Characteristics
The foundational step in characterizing any compound is to understand its structure. 2-cyano-N-(4-isopropylphenyl)acetamide belongs to the class of N-substituted cyanoacetamides, which are noted for their utility as building blocks in organic synthesis.[3]
Molecular Structure:
Caption: 2D structure of 2-cyano-N-(4-isopropylphenyl)acetamide.
Predicted Molecular Properties
| Property | Predicted Value | Source |
| Molecular Formula | C12H14N2O | - |
| Molecular Weight | 202.25 g/mol | - |
| IUPAC Name | 2-cyano-N-(4-isopropylphenyl)acetamide | - |
These fundamental properties are calculated based on the chemical structure and are the starting point for all further physicochemical assessments.
Predicted Physicochemical Properties
The physicochemical profile of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic behavior. The predictions below are derived from structure-activity relationships observed in analogous compounds.
| Property | Predicted Value/Range | Rationale & Comparative Insights |
| Melting Point (°C) | 130 - 150 | The parent compound, 2-cyanoacetamide, has a melting point of 119-121 °C. The introduction of the N-(4-isopropylphenyl) group increases molecular weight and introduces aromatic stacking interactions, which are expected to raise the melting point. For comparison, 2-cyano-N-(4-methylphenyl)acetamide has a reported melting point of around 145-148°C.[4] |
| LogP (Octanol/Water) | 2.0 - 2.5 | The isopropylphenyl group significantly increases the lipophilicity compared to the parent 2-cyanoacetamide (LogP ≈ -0.3). This is due to the addition of a nonpolar aromatic ring and an isopropyl group. Structurally similar compounds like 2-cyano-N-(4-methylphenyl)acetamide have a calculated XLogP3 of 1.7.[4] The slightly larger isopropyl group would likely increase this value. |
| Aqueous Solubility | Low | Increased lipophilicity due to the N-aryl substituent will decrease aqueous solubility. While 2-cyanoacetamide is soluble in water, the introduction of the bulky, nonpolar 4-isopropylphenyl group is expected to render the molecule poorly soluble in aqueous media. |
| pKa (acidic) | 10 - 11 | The acidic proton is on the methylene group adjacent to the cyano and carbonyl groups. This is expected to be a weak acid. The N-aryl group is unlikely to significantly alter the pKa of this proton compared to other N-aryl cyanoacetamides. |
| pKa (basic) | < 1 | The amide nitrogen is generally considered non-basic due to resonance delocalization of the lone pair with the adjacent carbonyl group. Any basicity would be very weak. |
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical data, a series of standardized experiments are required. The following protocols are presented as a guide for the laboratory characterization of 2-cyano-N-(4-isopropylphenyl)acetamide.
Synthesis of 2-cyano-N-(4-isopropylphenyl)acetamide
The synthesis of N-substituted cyanoacetamides is typically achieved through the amidation of an ester of cyanoacetic acid with the corresponding amine.[3][5][6]
Caption: General workflow for the synthesis of 2-cyano-N-(4-isopropylphenyl)acetamide.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-isopropylaniline (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).[5]
-
Solvent Addition: Add a high-boiling point solvent such as toluene to facilitate mixing and heat transfer.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure solid product.[5]
-
Drying: Dry the purified product under vacuum.
Determination of Aqueous Solubility
A qualitative and semi-quantitative assessment of solubility is a critical first step.[7][8][9]
Step-by-Step Protocol:
-
Initial Screening: In a small test tube, add approximately 2-5 mg of the compound.
-
Water Solubility: Add 1 mL of deionized water. Vortex the tube vigorously for 30-60 seconds. Visually inspect for undissolved solid. If the compound dissolves completely, it is considered soluble.
-
pH-Dependent Solubility:
-
If insoluble in water, test solubility in 1 mL of 5% HCl (aq). Solubility suggests the presence of a basic functional group.
-
If insoluble in water, test solubility in 1 mL of 5% NaOH (aq). Solubility suggests the presence of an acidic functional group.
-
If soluble in 5% NaOH, further test solubility in 5% NaHCO3 (aq). Solubility in this weaker base indicates a more strongly acidic functional group.[9]
-
Determination of Lipophilicity (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity and is crucial for predicting its ADME properties. The shake-flask method is the gold standard for its determination.[10][11][12][13]
Caption: Workflow for LogP determination using the shake-flask method.
Step-by-Step Protocol:
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.
-
Partitioning: In a suitable vessel, combine a known volume of the octanol and aqueous phases. Add a small aliquot of the stock solution.
-
Equilibration: Shake the vessel for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Phase Separation: Separate the two phases, typically by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[14][15][16][17]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of the finely powdered compound (typically 1-5 mg) into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable groups in a molecule.[18][19][20][21]
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a known amount of the compound in a suitable solvent system, often a co-solvent like water/methanol or water/acetonitrile to ensure solubility.[19] Maintain a constant ionic strength with a background electrolyte (e.g., KCl).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the buffer region in the titration curve.
Data Interpretation and Significance in Drug Development
The physicochemical properties of 2-cyano-N-(4-isopropylphenyl)acetamide, once determined, will provide critical insights for its potential as a drug candidate:
-
Solubility and Lipophilicity (LogP): The predicted low aqueous solubility and moderate lipophilicity suggest that formulation strategies, such as the use of co-solvents or amorphous solid dispersions, may be necessary to achieve adequate bioavailability. The LogP value will be a key parameter in computational ADME models to predict membrane permeability and potential for CNS penetration.
-
Melting Point: A sharp melting point in the predicted range would indicate a stable crystalline form, which is desirable for pharmaceutical manufacturing and stability.
-
pKa: The predicted weakly acidic nature of the methylene protons and the non-basic amide means that the compound will likely be neutral over the physiological pH range. This simplifies ADME modeling as pH-dependent changes in charge state are not expected to be a major factor in its absorption and distribution.
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 2-cyano-N-(4-isopropylphenyl)acetamide. By combining predictions based on well-understood structure-property relationships with detailed, robust experimental protocols, this document serves as a valuable resource for researchers and drug development professionals. The generation of high-quality physicochemical data is a critical and non-negotiable step in the journey from a promising molecule to a potential therapeutic agent.
References
-
(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
(n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
Wang, Y., et al. (2020). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 5(32), 20386-20392. Retrieved from [Link]
-
Crosby, J., et al. (1987). Synthesis of N-Substituted α-Methylene γ-Lactams. Australian Journal of Chemistry, 40(12), 2089-2095. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 171-179. Retrieved from [Link]
-
protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Fikri, M., et al. (2014). pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). ResearchGate. Retrieved from [Link]
-
Ali, M. M., et al. (2016). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Chemistry, 6(2), 23-33. Retrieved from [Link]
-
Tubbs, C. (2017). Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. Semantic Scholar. Retrieved from [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Aydin, R., et al. (2012). A new developed potentiometric method for the determination of pKa values for syn- and anti- isomer pair in 3- and 4- hydroxybenzaldoximes. Trade Science Inc. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
-
de Oliveira, G. G., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 45(3), 455-460. Retrieved from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
NETZSCH-Gerätebau GmbH. (2020, November 29). How to Determine the Process Window for SLS Powders Using DSC. Retrieved from [Link]
-
PubChem. (n.d.). 2-cyano-N-(4-methylphenyl)acetamide. Retrieved from [Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 4. 2-cyano-N-(4-methylphenyl)acetamide | C10H10N2O | CID 693152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. connectsci.au [connectsci.au]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. torontech.com [torontech.com]
- 16. scielo.br [scielo.br]
- 17. Differential scanning calorimetry [cureffi.org]
- 18. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. tsijournals.com [tsijournals.com]
